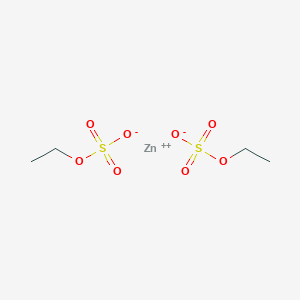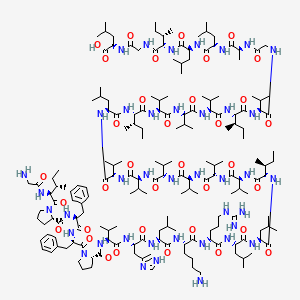![molecular formula C16H12BrN3O5S B13813955 5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)
5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C16H12BrN3O5S It is characterized by the presence of a bromine atom, a nitro group, and a carbamothioylamino group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom to the benzene ring.
Carbamothioylation: Introduction of the carbamothioylamino group.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, bromine or N-bromosuccinimide (NBS) for bromination, and thiourea for carbamothioylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the bromine atom .
科学研究应用
5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and carbamothioylamino group may also contribute to its activity by interacting with specific enzymes or receptors .
相似化合物的比较
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of the carbamothioylamino group.
4-Bromo-3-nitrobenzoic acid: Similar structure but lacks the carbamothioylamino group.
3-Bromo-4-nitrobenzoic acid: Similar structure but with different positioning of the nitro and bromine groups
Uniqueness
5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of the carbamothioylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
属性
分子式 |
C16H12BrN3O5S |
|---|---|
分子量 |
438.3 g/mol |
IUPAC 名称 |
5-bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12BrN3O5S/c1-8-6-9(2-5-13(8)20(24)25)14(21)19-16(26)18-12-4-3-10(17)7-11(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,26) |
InChI 键 |
BSHUXROFBAVIHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


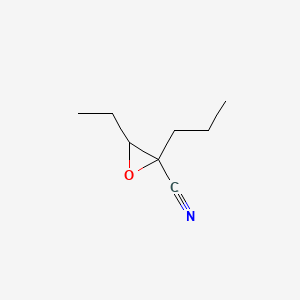
![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)
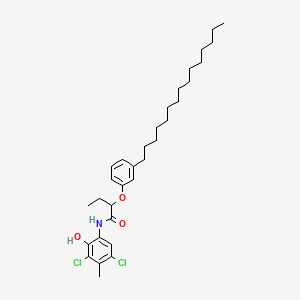
![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)
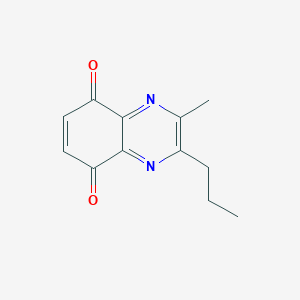
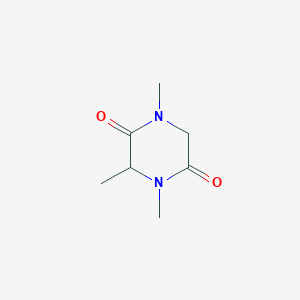
![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)
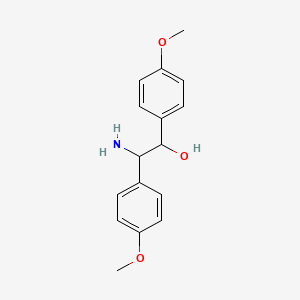
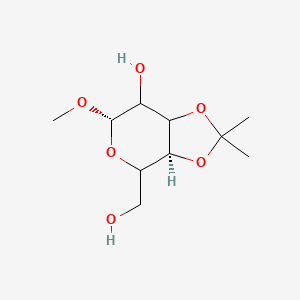
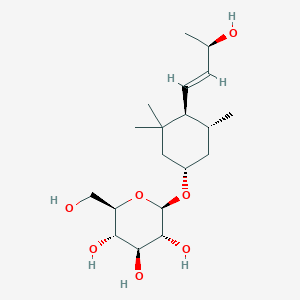
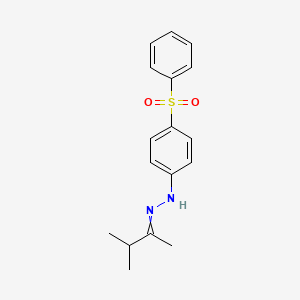
![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
